1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one
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Overview
Description
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is an organic compound featuring an aziridine ring, a bromine atom, and a methyl group attached to a propanone backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one can be synthesized through various methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method includes nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures or the conversion of aminoethanol to sulfate esters followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: Due to the ring strain, aziridines readily undergo ring-opening reactions with nucleophiles, resulting in the formation of amine products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Conditions: Reactions typically occur under mild conditions, often in the presence of a base or a catalyst.
Major Products:
Substituted Aziridines: Products from nucleophilic substitution.
Amines: Products from ring-opening reactions.
Scientific Research Applications
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one involves the formation of reactive intermediates that can interact with biological molecules. For example, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, leading to crosslinking and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Aziridin-1-yl oxime-based vorinostat analogs: Evaluated for their anticancer properties and metal-chelating functionality.
Uniqueness: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is unique due to the presence of both an aziridine ring and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution and ring-opening reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
82300-03-6 |
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Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-bromo-2-methylpropan-1-one |
InChI |
InChI=1S/C6H10BrNO/c1-6(2,7)5(9)8-3-4-8/h3-4H2,1-2H3 |
InChI Key |
GDATVFOTEPPPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CC1)Br |
Origin of Product |
United States |
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